

# Application Notes: Labeling Antibodies with DBCO-C2-PEG4-Amine via Click Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DBCO-C2-PEG4-amine

Cat. No.: B8104286

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful bioorthogonal conjugation method used to link molecules in complex biological environments without interfering with native biochemical processes[1]. This technique relies on the rapid and highly specific reaction between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule[1][2]. The reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for creating antibody conjugates for various applications, including therapeutic development, diagnostic assays, and bio-imaging[3].

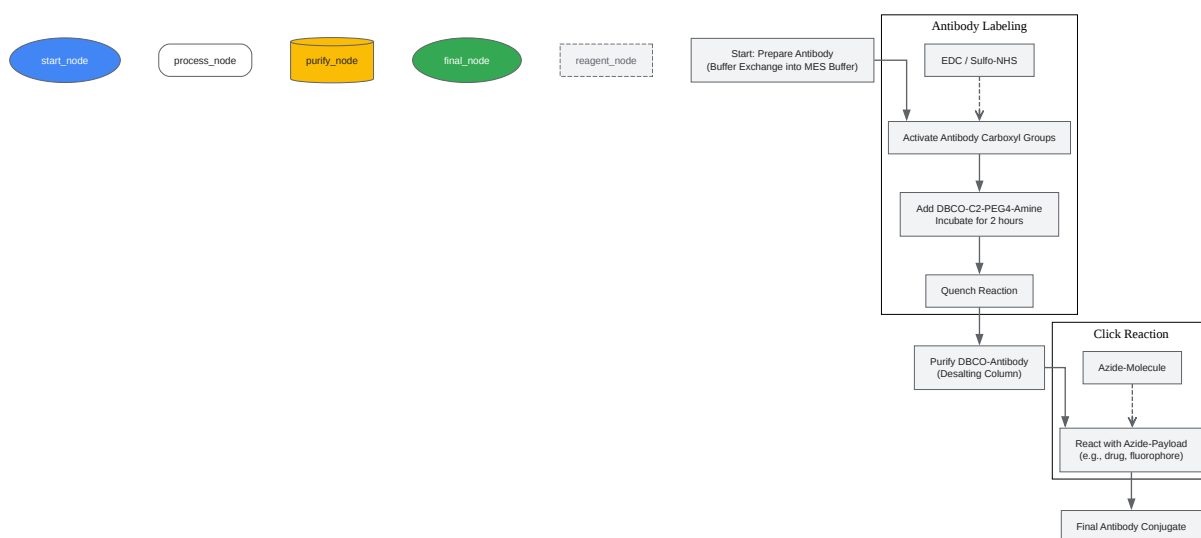
This document provides a detailed protocol for labeling antibodies with **DBCO-C2-PEG4-amine**. This specific linker contains a terminal amine group for covalent attachment to the antibody, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the DBCO moiety for the subsequent click reaction[3]. Unlike NHS-ester-based DBCO linkers that target primary amines (e.g., lysine residues), **DBCO-C2-PEG4-amine** is conjugated to the carboxyl groups of aspartic and glutamic acid residues on the antibody. This is achieved through a two-step process involving the activation of the carboxyl groups with EDC and Sulfo-NHS, followed by the formation of a stable amide bond with the amine group of the DBCO linker.

## Principle of the Method

The antibody labeling process involves two key stages:

- **Antibody-DBCO Conjugation:** The carboxyl groups (-COOH) on the antibody's surface are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This forms a semi-stable Sulfo-NHS ester. The amine group (-NH<sub>2</sub>) of the **DBCO-C2-PEG4-amine** reagent then reacts with this activated ester to form a stable covalent amide bond, effectively labeling the antibody with the DBCO moiety.
- **Copper-Free Click Reaction:** The newly formed DBCO-labeled antibody is then ready to be conjugated to any molecule containing an azide (-N<sub>3</sub>) group. The intrinsic ring strain of the DBCO group allows for a spontaneous and highly efficient cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a catalyst.

Below is a diagram illustrating the overall experimental workflow.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com [bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- To cite this document: BenchChem. [Application Notes: Labeling Antibodies with DBCO-C2-PEG4-Amine via Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8104286#how-to-label-antibodies-with-dbco-c2-peg4-amine\]](https://www.benchchem.com/product/b8104286#how-to-label-antibodies-with-dbco-c2-peg4-amine)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

